Predicted Lipophilicity (LogP) Comparison of N-Butyl-2,3-difluoroaniline vs. N-Butyl-2,4-difluoroaniline and N-Butyl-3,5-difluoroaniline
Computationally predicted LogP values reveal that the 2,3-difluoro substitution pattern yields a lower lipophilicity (LogP 3.18) compared to the 2,4- and 3,5-difluoro isomers (LogP ~3.3–3.5) despite identical molecular formula, indicating that fluorine position on the ring modulates hydrophobicity and potentially membrane permeability .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.18 |
| Comparator Or Baseline | N-Butyl-2,4-difluoroaniline (LogP ~3.4); N-Butyl-3,5-difluoroaniline (LogP ~3.5) |
| Quantified Difference | ΔLogP ≈ -0.2 to -0.3 (target compound less lipophilic than 2,4- and 3,5-isomers) |
| Conditions | In silico prediction using fragment-based calculation method as reported by Leyan; values for comparators estimated by analogous calculation software due to limited experimental data |
Why This Matters
A lower LogP can translate to improved aqueous solubility and reduced metabolic clearance, which is advantageous in lead optimization for oral drug candidates where excessive lipophilicity is linked to attrition.
